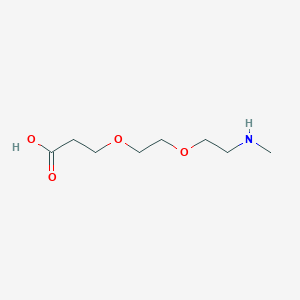
Methylamino-PEG2-Säure
Übersicht
Beschreibung
Methylamino-PEG2-acid is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It contains a carboxylic acid group and a methylamine group, which makes it a versatile reagent in various chemical reactions. The hydrophilic PEG spacer in its structure increases its solubility in aqueous media, making it suitable for a wide range of applications in chemistry, biology, and medicine .
Wissenschaftliche Forschungsanwendungen
Methylamino-PEG2-acid has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
Methylamino-PEG2-acid is a PEG-based PROTAC linker . The primary targets of Methylamino-PEG2-acid are proteins that can be degraded by the ubiquitin-proteasome system . The compound interacts with these proteins through its reactive methylamine group .
Mode of Action
Methylamino-PEG2-acid interacts with its targets through its reactive methylamine group, which can react with carboxylic acids and carbonyls . This interaction leads to the formation of a stable amide bond . The compound’s mode of action is based on the principle of PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Biochemical Pathways
The biochemical pathways affected by Methylamino-PEG2-acid are related to the ubiquitin-proteasome system . By interacting with target proteins, Methylamino-PEG2-acid can lead to their selective degradation . This can affect various downstream effects, depending on the specific proteins targeted.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of Methylamino-PEG2-acid’s action are primarily related to the degradation of target proteins . By leading to the selective degradation of these proteins, Methylamino-PEG2-acid can potentially influence various cellular processes.
Action Environment
The action of Methylamino-PEG2-acid can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the reactivity of the compound’s methylamine group . Additionally, the presence of other compounds that can react with the methylamine group could also influence the compound’s action .
Biochemische Analyse
Biochemical Properties
Methylamino-PEG2-acid plays a significant role in biochemical reactions due to its reactive functional groups. The methylamine group can form stable amide bonds with carboxylic acids in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) . This reactivity makes Methylamino-PEG2-acid useful in the conjugation of biomolecules, including proteins and enzymes. For instance, it can be used to link enzymes to substrates or to create enzyme-polymer conjugates, enhancing the stability and activity of the enzymes .
Cellular Effects
Methylamino-PEG2-acid influences various cellular processes by modifying the surface properties of cells and interacting with cellular components. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the conjugation of Methylamino-PEG2-acid to cell surface proteins can alter cell signaling pathways by modifying receptor-ligand interactions . Additionally, it can impact gene expression by facilitating the delivery of nucleic acids into cells, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, Methylamino-PEG2-acid exerts its effects through binding interactions with biomolecules. The methylamine group can form covalent bonds with carboxylic acids, leading to the formation of stable amide linkages . This interaction can result in enzyme inhibition or activation, depending on the specific biomolecules involved. Furthermore, Methylamino-PEG2-acid can influence gene expression by facilitating the delivery of genetic material into cells, thereby modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylamino-PEG2-acid can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but its reactivity can decrease over time if not stored properly . Long-term studies have shown that Methylamino-PEG2-acid can have sustained effects on cellular function, particularly in in vitro settings where it is used to modify cell surfaces or deliver genetic material .
Dosage Effects in Animal Models
The effects of Methylamino-PEG2-acid vary with different dosages in animal models. At low doses, it can enhance cellular functions by facilitating the delivery of biomolecules. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular membranes or causing oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
Methylamino-PEG2-acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modifying enzyme activities and substrate availability . For example, the compound can be metabolized by enzymes that recognize its carboxylic acid and methylamine groups, leading to the formation of intermediate metabolites that participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, Methylamino-PEG2-acid is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility, allowing it to diffuse easily through aqueous environments . Additionally, the compound can be actively transported by specific transporters or bind to proteins that facilitate its localization to particular cellular compartments .
Subcellular Localization
Methylamino-PEG2-acid exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular organelles or compartments through targeting signals or post-translational modifications . For instance, it may localize to the cell membrane, cytoplasm, or nucleus, depending on the presence of specific targeting sequences or interacting proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylamino-PEG2-acid can be synthesized through a series of chemical reactions involving the introduction of a methylamine group and a carboxylic acid group into the PEG backbone. One common method involves the reaction of PEG with methylamine and a carboxylating agent under controlled conditions. The reaction typically requires the use of activators such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of Methylamino-PEG2-acid involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Methylamino-PEG2-acid undergoes various types of chemical reactions, including:
Amide Coupling: The methylamine group can react with carboxylic acids or activated esters to form stable amide bonds.
Reductive Amination: The methylamine group can react with carbonyl groups such as ketones and aldehydes to form stable C-N bonds through reductive amination.
Common Reagents and Conditions
Amide Coupling: Common reagents include DCC, EDC, and N-hydroxysuccinimide (NHS).
Reductive Amination: Common reagents include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
Major Products Formed
The major products formed from these reactions include various amide derivatives and secondary amines, which can be further utilized in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methylamino-PEG1-acid
- Methylamino-PEG4-acid
- Hydroxy-PEG-methylamine
Uniqueness
Methylamino-PEG2-acid is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications that require both high solubility and efficient conjugation .
Eigenschaften
IUPAC Name |
3-[2-[2-(methylamino)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-9-3-5-13-7-6-12-4-2-8(10)11/h9H,2-7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAMTZREVKICMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)





![3-[4-[(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)methoxy]-2,3-dimethylphenyl]propanoic acid](/img/structure/B608918.png)


